Cas no 2548985-69-7 (N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine)

N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine structure
2548985-69-7 structure
Product Name:N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine
CAS No:2548985-69-7
MF:C18H23N9
MW:365.435521364212
CID:5310613
PubChem ID:154583415
Update Time:2025-07-15

N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethyl-2-[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]-4-pyrimidinamine
    • 2548985-69-7
    • F6619-6787
    • AKOS040710236
    • N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine
    • Inchi: 1S/C18H23N9/c1-14-21-16(13-17(22-14)27-8-4-6-20-27)25-9-11-26(12-10-25)18-19-7-5-15(23-18)24(2)3/h4-8,13H,9-12H2,1-3H3
    • InChI Key: UUVPQNOOLDVJQQ-UHFFFAOYSA-N
    • SMILES: N1(C2C=C(N3C=CC=N3)N=C(C)N=2)CCN(C2N=CC=C(N(C)C)N=2)CC1

Computed Properties

  • Exact Mass: 365.20764177g/mol
  • Monoisotopic Mass: 365.20764177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 79.1Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 605.0±65.0 °C(Predicted)
  • pka: 9.66±0.10(Predicted)

N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine Pricemore >>

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Additional information on N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine

N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine: A Comprehensive Overview

N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine (CAS No. 2548985-69-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its pharmacological properties and therapeutic applications.

The molecular structure of N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine is composed of a pyrimidine core linked to a piperazine ring, which is further substituted with a methyl and a 1H-pyrazolyl group. This intricate arrangement of functional groups imparts the compound with a high degree of structural diversity and chemical reactivity, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.

In addition to its neuroprotective properties, N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-y l}pyrimidin - 4 - amine has also demonstrated significant anti-inflammatory activity. In vitro and in vivo studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.

The pharmacokinetic properties of N,N-dimethyl - 2 - { 4 - [ 2 - methyl - 6 - ( 1 H - pyrazol - 1 - yl ) pyrimidin - 4 - yl ] piperazin - 1 - yl } pyrimidin - 4 - amine have been extensively studied to ensure its suitability for clinical use. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of N,N-dimethyl - 2 - { 4 - [ 2 - methyl - 6 - ( 1 H - pyrazol - 1 - yl ) pyrimidin - 4 - yl ] piperazin - 1 - yl } pyrimidin - 4 - amine in various disease settings. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to further assess the compound's therapeutic potential.

In conclusion, N,N-dimethyl - 2 - { 4 - [ 2 - methyl - 6 -(1H-pyrazol-l-y l) pyrimidin-l-y l] piperazin-l-y l} pyrimidin-l-am ine (CAS No. 2548985-l9-l7) represents a promising lead compound in the development of novel therapeutics for neurodegenerative diseases and inflammatory disorders. Its unique structural features, combined with its favorable pharmacological properties, make it an exciting area of ongoing research and development in the pharmaceutical industry.

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